molecular formula C24H31BrN4S2 B2777516 N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide CAS No. 865612-22-2

N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide

Cat. No. B2777516
CAS RN: 865612-22-2
M. Wt: 519.56
InChI Key: PXWVTXNBJBUKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C24H31BrN4S2 and its molecular weight is 519.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Antiviral and Antimicrobial Properties : Compounds with piperazine and carbothioamide groups, similar to the specified chemical, have been synthesized and evaluated for their biological activities. For instance, urea and thiourea derivatives of piperazine doped with febuxostat have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. These findings suggest potential applications in developing antiviral and antimicrobial agents (Reddy et al., 2013).

Enzyme Inhibition for Therapeutic Applications

  • Pyruvate Dehydrogenase Kinase Inhibition : Research on N-methylcarbothioamide moieties has led to the discovery that certain amides, particularly those substituted with appropriately substituted amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, act as inhibitors of pyruvate dehydrogenase kinase (PDHK). This enzyme plays a crucial role in metabolic diseases, indicating potential therapeutic applications in metabolic disorder treatments (Aicher et al., 2000).

Anticancer Activity

  • Anticancer Agents : Synthesis and screening of compounds structurally related to the specified molecule, such as quinazolinone derivatives linked with piperazine and thiazole, have been explored for their anticancer activity. Some of these compounds demonstrated moderate to good efficacy against various cancer cell lines, suggesting their potential as anticancer agents. This highlights the possibility that the specified compound could be investigated for similar biological activities (Sharma & Ravani, 2012).

Antimycobacterial Activity

  • Antimycobacterial Properties : The synthesis of fluorinated benzothiazolo imidazole compounds and their evaluation for antimycobacterial activity provide insights into the potential use of structurally related compounds in treating mycobacterial infections. Such studies indicate that compounds with benzothiazole and imidazole groups could serve as a basis for developing new antimycobacterial agents, suggesting a possible research direction for the specified compound (Sathe et al., 2011).

properties

IUPAC Name

N-(4-bromophenyl)-4-[4-(dipropylamino)benzenecarbothioyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BrN4S2/c1-3-13-27(14-4-2)22-11-5-19(6-12-22)23(30)28-15-17-29(18-16-28)24(31)26-21-9-7-20(25)8-10-21/h5-12H,3-4,13-18H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWVTXNBJBUKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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